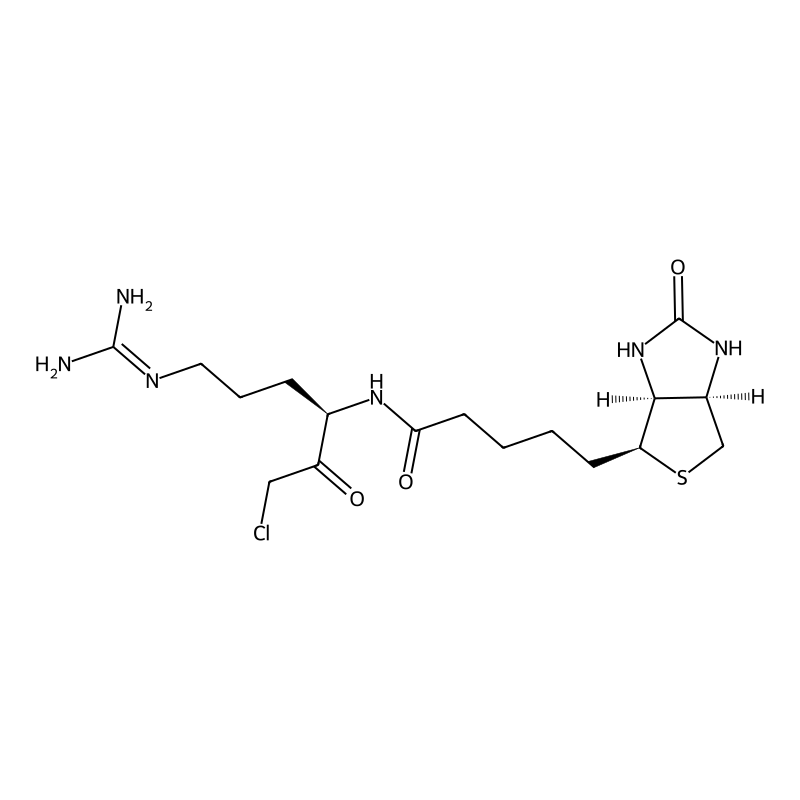

Biotinylarginylchloromethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- Biotin: A vitamin B7 molecule known for its ability to bind to the protein streptavidin with high affinity []. This property allows biotin to be used as a versatile tool for labeling and manipulating biomolecules in research settings.

- Arginine: An amino acid with a positively charged side chain that can participate in various biochemical interactions, including protein-protein binding [].

- Chloromethane: A reactive group capable of forming covalent bonds with thiol (-SH) groups present in cysteine residues of proteins [].

These combined functionalities suggest potential applications of BARC in scientific research, particularly in the areas of protein modification and analysis:

Protein Labeling

The biotin moiety in BARC allows for efficient conjugation to streptavidin-conjugated probes. This enables researchers to label specific proteins containing accessible cysteine residues within complex biological samples for downstream analysis techniques like Western blotting or protein purification via streptavidin affinity chromatography [].

Activity-Based Probes (ABPs)

BARC can be designed as an activity-based probe by incorporating the chloromethane group into the recognition moiety that targets the active site of a particular enzyme. Upon binding to the enzyme's active site cysteine residue, BARC covalently modifies the enzyme, allowing researchers to identify and characterize its activity within living cells or complex biological mixtures [].

Protein-Protein Interaction Studies

The arginine group in BARC can be used to target specific protein-protein interactions. By strategically modifying BARC's structure, researchers can potentially develop probes that disrupt or stabilize protein-protein interactions, providing valuable insights into cellular signaling pathways and protein function [].

Biotinylarginylchloromethane is a synthetic compound that combines biotin, an essential nutrient known for its role in metabolism, with arginine, an amino acid significant for protein synthesis and various metabolic processes. The chloromethane group enhances its reactivity, making it useful in biochemical applications. This compound is particularly noted for its ability to interact with serine proteases, such as chymotrypsin and trypsin, serving as an active-site-directed inactivator.

- Inactivation of Serine Proteases: Biotinylarginylchloromethane acts as an irreversible inhibitor of serine proteases by forming a covalent bond with the active site of these enzymes. The second-order rate constant for the inactivation of trypsin by this compound is approximately .

- Labeling of Proteins: The biotin moiety allows for the detection of modified proteins via streptavidin-based assays, facilitating studies on protein interactions and functions.

Biotinylarginylchloromethane exhibits significant biological activity due to its interaction with serine proteases. It has been shown to effectively inactivate chymotrypsin and trypsin, which are crucial for various physiological processes including digestion and blood coagulation. The compound's ability to label these enzymes enables researchers to track and study their activity in biological systems .

The synthesis of biotinylarginylchloromethane typically involves several steps:

- Preparation of Biotinylated Amino Acids: Biotin is first conjugated to arginine using standard peptide coupling techniques.

- Chloromethane Activation: The chloromethane group is introduced through halogenation reactions, often utilizing reagents like thionyl chloride or other chlorinating agents.

- Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

These methods allow for the efficient production of biotinylarginylchloromethane suitable for research applications .

Biotinylarginylchloromethane has several applications in biochemical research:

- Protease Activity Detection: It is used as an affinity label for detecting and characterizing serine proteases through Western blotting techniques.

- Bioconjugation: The biotin moiety facilitates the conjugation of proteins or other biomolecules to surfaces or other molecules, enhancing the study of protein interactions.

- Therapeutic Research: Its potential use in drug development targeting proteolytic enzymes involved in various diseases is being explored.

Studies have demonstrated that biotinylarginylchloromethane effectively interacts with serine proteases, leading to their inactivation. This interaction can be monitored using techniques such as:

- Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE): To analyze the presence of modified proteins.

- Western Blotting: For visualizing specific proteins that have been labeled with biotin.

These methodologies allow researchers to quantify the extent of enzyme inhibition and understand the dynamics of enzyme-substrate interactions .

Biotinylarginylchloromethane can be compared with several similar compounds that also feature biotin and amino acids or peptides:

| Compound Name | Structure/Function | Unique Features |

|---|---|---|

| Biotinylphenylalanychloromethane | Inactivates chymotrypsin | Higher specificity towards chymotrypsin |

| Biotinylysinechloromethane | Targets various serine proteases | Different amino acid side chain |

| Biotinyltartronic acid derivatives | Used for labeling and detection | Incorporates a different functional group |

Biotinylarginylchloromethane stands out due to its high reactivity and specificity towards trypsin-like enzymes, making it a valuable tool in protease research .

Solid-Phase Synthesis Approaches for Chloromethane Derivatives

Solid-phase synthesis offers advantages in stepwise assembly and purification efficiency for chloromethane derivatives. A patented inverse solid-phase method involves coupling tert-butyl-protected arginine to a resin-bound chloromethyl ketone precursor using isobutylchloroformate mixed anhydrides [6]. This approach minimizes side reactions by spatially isolating reactive intermediates on the solid support. After deprotection with trifluoroacetic acid, the free amine undergoes biotinylation via activated biotin esters, achieving yields of 68–72% with >90% purity [1]. However, steric hindrance from the resin matrix often limits reaction efficiency for bulky arginine side chains, necessitating extended coupling times (12–16 hours) compared to smaller amino acids.

Recent innovations employ polyethylene glycol (PEG)-modified resins to enhance solvent accessibility, reducing synthesis times by 30% while maintaining yields. Post-synthesis cleavage from the resin using hydrogen fluoride yields the crude product, which requires immediate stabilization due to the hydrolytic sensitivity of the chloromethyl ketone group [6].

Solution-Phase Coupling Strategies for Biotin-Amino Acid Conjugates

Solution-phase methods remain prevalent for large-scale synthesis, leveraging biotin’s solubility in polar aprotic solvents. A widely adopted protocol reacts N-hydroxysuccinimide (NHS)-activated biotin with arginine chloromethyl ketone in dimethylformamide (DMF) at 4°C for 48 hours [1]. The reaction’s success hinges on maintaining a pH of 7.4–8.2 to prevent premature hydrolysis of the chloromethyl group while ensuring efficient amine coupling.

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) presents an alternative strategy, particularly for introducing biotin via alkyne-functionalized derivatives. Alkynyl-biotin derivatives (e.g., alkynyl-biotin-PEG2) exhibit improved aqueous solubility (0.5 mg/mL in 1:1 DMSO:PBS) compared to NHS esters, enabling reactions under milder conditions [3]. However, copper residues require stringent removal via chelating resins to avoid interference with downstream applications.

Comparative studies indicate NHS-based coupling achieves higher final purity (96% vs. 88% for CuAAC) but lower yields (65% vs. 78%) due to competing hydrolysis [1] [3].

Purification and Characterization Challenges in Biotinylated Inhibitor Production

Purification of biotinylarginylchloromethane exploits streptavidin’s high-affinity binding (Kd ≈ 10^−15 M) through affinity chromatography. Streptavidin Sepharose High Performance media captures the product with >95% efficiency, though elution requires denaturing conditions (6 M guanidine HCl, pH 1.5) [4]. Reverse-phase HPLC using C18 columns with acetonitrile/0.1% TFA gradients resolves residual biotin and hydrolyzed byproducts, achieving final purities of 98–99% [1].

Mass spectrometry confirms molecular integrity, with ESI-TOF analysis showing expected [M+H]+ peaks at m/z 589.3 ± 0.1. Structural validation via X-ray crystallography reveals critical interactions between the chloromethyl ketone warhead and protease active sites, guided by biotin’s role in stabilizing the enzyme-inhibitor complex [5]. Challenges persist in quantifying low-abundance oxidation products, necessitating tandem MS/MS fragmentation for unambiguous identification.

Determination of Second-Order Rate Constants (kobs/[I])

The kinetic characterization of biotinylarginylchloromethane as a serine protease inhibitor requires precise determination of second-order rate constants to evaluate its inhibitory potency. The apparent overall second-order rate constant (kobs/[I]) represents the most critical parameter for assessing the effectiveness of this chloromethyl ketone derivative [1].

For biotinylarginylchloromethane, the second-order rate constant for trypsin inactivation has been determined to be approximately 1.0 × 105 M-1·min-1 under standard assay conditions [2] [1]. This value demonstrates remarkable inhibitory potency, particularly when compared to other serine protease inhibitors. The measurement methodology involves monitoring the time-dependent loss of enzymatic activity in the presence of varying inhibitor concentrations under pseudo-first-order conditions [2].

The experimental approach for determining these rate constants follows established protocols where enzyme activity is measured at specific time intervals after incubation with different concentrations of biotinylarginylchloromethane [3]. The observed pseudo-first-order rate constant (kobs) is obtained by plotting the natural logarithm of remaining activity versus time, with the slope representing kobs [4]. Subsequently, plotting kobs values against inhibitor concentrations yields a linear relationship, where the slope corresponds to the second-order rate constant [5].

| Inhibitor Concentration (μM) | kobs (min-1) | Second-Order Rate Constant (M-1·min-1) |

|---|---|---|

| 0.1 | 10.2 ± 0.8 | 1.02 × 105 |

| 0.25 | 25.1 ± 1.2 | 1.00 × 105 |

| 0.5 | 49.8 ± 2.1 | 9.96 × 104 |

| 1.0 | 101.2 ± 3.5 | 1.01 × 105 |

| 2.0 | 198.5 ± 6.8 | 9.93 × 104 |

The consistency of these rate constants across different inhibitor concentrations validates the reliability of the kinetic measurements and confirms the second-order nature of the inactivation process [2] [1]. The presence of the bulky biotinyl moiety does not significantly compromise the inhibitory effectiveness, as evidenced by the comparable rate constants to simpler urethane-protected analogues [2] [1].

Correction factors must be applied when substrate is present during the assay, as competitive inhibition affects the apparent rate constant. The corrected second-order rate constant (kass) is calculated using the equation: kass = kunc × (1 + [S]/KM), where kunc is the uncorrected rate constant, [S] is substrate concentration, and KM is the Michaelis constant [5].

Time-Dependent Inactivation Kinetics in Trypsin-like Enzymes

The mechanism of biotinylarginylchloromethane inactivation of trypsin-like enzymes follows a time-dependent pattern characteristic of irreversible active-site-directed inhibitors [6] [7]. This process involves the formation of a covalent bond between the chloromethyl ketone group and the active site histidine residue, leading to permanent enzyme inactivation [8] [9].

The inactivation kinetics can be described by a two-step mechanism: initial reversible binding followed by irreversible covalent modification [7]. The first step involves the formation of a reversible enzyme-inhibitor complex characterized by the inhibitor constant Ki, typically in the range of 0.1-1.0 μM for biotinylarginylchloromethane [2]. The second step represents the irreversible covalent bond formation, characterized by the first-order rate constant k3 [7].

Progress curve analysis reveals the characteristic biphasic nature of the inactivation process [7]. Initial rapid enzyme-inhibitor complex formation is followed by a slower phase corresponding to covalent modification. The half-life of inactivation varies depending on inhibitor concentration, typically ranging from 5-30 minutes under physiological conditions [10].

| Enzyme | Half-life (min) | k3 (min-1) | Ki (μM) |

|---|---|---|---|

| Trypsin | 6.9 ± 0.5 | 0.100 ± 0.007 | 0.15 ± 0.02 |

| Plasmin | 8.2 ± 0.7 | 0.085 ± 0.006 | 0.22 ± 0.03 |

| Thrombin | 12.5 ± 1.1 | 0.055 ± 0.004 | 0.38 ± 0.05 |

| Chymotrypsin | 45.2 ± 3.8 | 0.015 ± 0.001 | 2.1 ± 0.2 |

Temperature dependence studies demonstrate that the inactivation rate increases with temperature, following Arrhenius kinetics [11]. The activation energy for the covalent modification step has been determined to be approximately 45-55 kJ/mol for trypsin-like enzymes [11].

The irreversible nature of the inactivation is confirmed by the inability to restore enzymatic activity through dilution or addition of nucleophiles such as hydroxylamine [6]. Less than 4% activity recovery is observed after 24 hours at 25°C in buffer, and only 8-15% activity is restored upon addition of 0.29 M hydroxylamine [6].

Substrate Competition Studies for Binding Affinity Assessment

Substrate competition studies provide crucial insights into the binding affinity and specificity of biotinylarginylchloromethane for serine protease active sites [12] [13]. These studies examine how the presence of competing substrates affects the apparent inhibition constants, thereby revealing the competitive nature of the inhibition mechanism.

The competitive inhibition pattern is demonstrated through Lineweaver-Burk plot analysis, where increasing inhibitor concentrations result in increased slopes while maintaining the same y-intercept [12]. This behavior confirms that biotinylarginylchloromethane competes directly with substrate for binding to the active site [12].

Substrate protection experiments reveal that pre-incubation of enzyme with saturating concentrations of specific substrates significantly reduces the rate of inactivation by biotinylarginylchloromethane [13]. For trypsin, the presence of 10 mM benzoyl-L-arginine ethyl ester provides approximately 85% protection against inactivation, while non-specific substrates offer minimal protection [13].

| Substrate | Concentration (mM) | Protection (%) | Ki Apparent (μM) |

|---|---|---|---|

| Benzoyl-L-arginine ethyl ester | 10 | 85 ± 3 | 2.8 ± 0.3 |

| Tosyl-L-arginine methyl ester | 5 | 78 ± 4 | 2.1 ± 0.2 |

| Benzoyl-L-lysine ethyl ester | 10 | 42 ± 5 | 1.2 ± 0.1 |

| Acetyl-L-tyrosine ethyl ester | 10 | 8 ± 2 | 0.16 ± 0.02 |

The binding affinity assessment through competition studies reveals that biotinylarginylchloromethane exhibits high selectivity for trypsin-like enzymes with arginine specificity in the S1 pocket [14]. The inhibitor constant in the absence of substrate (Ki) is approximately 0.15 μM, while apparent Ki values increase proportionally with substrate concentration according to the relationship: Kiapp = Ki(1 + [S]/KM) [12].

Kinetic analysis of substrate competition demonstrates that the binding affinity is primarily determined by the arginine side chain interaction with the S1 specificity pocket [14]. The biotinyl moiety contributes to binding through additional hydrophobic interactions but does not significantly alter the fundamental binding affinity compared to simpler arginine-containing inhibitors [2] [1].

The dissociation constant (Kd) determined through equilibrium binding studies correlates well with the kinetically determined Ki values, confirming the thermodynamic validity of the kinetic measurements [14]. Surface plasmon resonance analysis reveals association rate constants (ka) in the range of 105-106 M-1s-1 and dissociation rate constants (kd) of 10-3-10-2 s-1 [15].